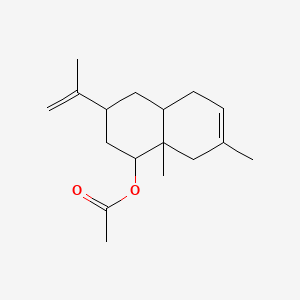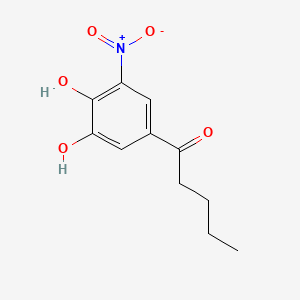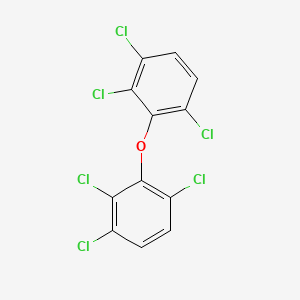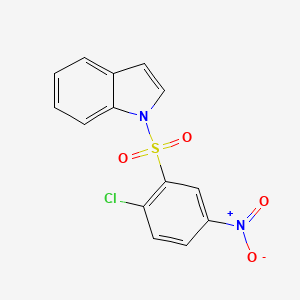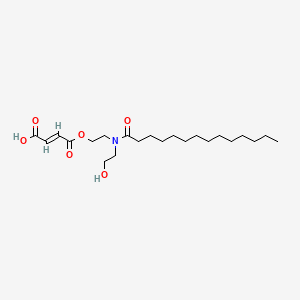
11-Methylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of pentacosane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: similar hydrocarbons are often produced through fractional distillation of petroleum followed by chemical modification .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form simpler hydrocarbons, although this is less common.
Substitution: Halogenation reactions, particularly chlorination and bromination, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: 11-Methylpentacosanol, 11-Methylpentacosanal, and 11-Methylpentacosanoic acid.
Substitution: 11-Chloropentacosane and 11-Bromopentacosane.
Applications De Recherche Scientifique
11-Methylpentacosane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-Methylpentacosane is primarily related to its role as a cuticular hydrocarbon in insects. It functions as a chemical signal for sex recognition and mating behaviors. The molecular targets are typically olfactory receptors in insects, which detect the hydrocarbon and trigger behavioral responses .
Comparaison Avec Des Composés Similaires
- 11-Methylhexacosane (C27H56)
- 11-Methylheptacosane (C28H58)
- 5,11-Dimethylpentacosane (C27H56)
Comparison: 11-Methylpentacosane is unique due to its specific methyl branching at the 11th carbon, which influences its physical properties and biological activity. Compared to its analogs, it has a distinct role in insect communication and is often studied for its specific interactions with insect olfactory systems .
Propriétés
Numéro CAS |
15689-71-1 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
11-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
ZQPLZRKQNMWCPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


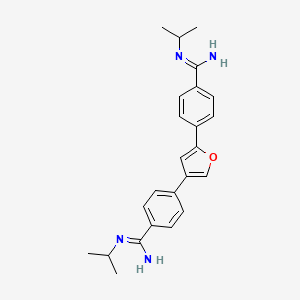


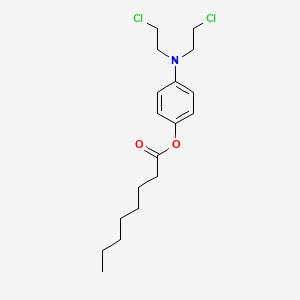
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)


